Product packaging for 2,4-Dimethyl-6-phenyl-1,3-dioxane(Cat. No.:CAS No. 40698-67-7)

2,4-Dimethyl-6-phenyl-1,3-dioxane

Cat. No.: B13825147
CAS No.: 40698-67-7
M. Wt: 192.25 g/mol
InChI Key: UHICLWNLEIHLGS-UHFFFAOYSA-N
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Description

Contextual Significance of 1,3-Dioxanes in Organic and Stereochemical Studies

The 1,3-dioxane (B1201747) framework, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, is a cornerstone in various fields of organic chemistry. wikipedia.orgnih.gov Historically and in modern synthesis, 1,3-dioxanes are extensively used as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.deorganic-chemistry.org This protective function stems from their stability under a wide range of conditions, including basic, reductive, and oxidative environments, while being readily cleaved under acidic conditions. thieme-connect.de The formation of a 1,3-dioxane from a carbonyl compound and a 1,3-diol is a standard transformation in multi-step organic synthesis. wikipedia.orgthieme-connect.de

Beyond their role as protecting groups, 1,3-dioxanes are invaluable models for stereochemical and conformational analysis. thieme-connect.deacs.org Much like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize angular and torsional strain. thieme-connect.deresearchgate.net However, the presence of two C-O bonds, which are shorter than C-C bonds, and oxygen lone pairs introduces distinct stereoelectronic effects. thieme-connect.deacs.org These features alter bond angles, torsional barriers, and the energetic preferences of substituents, making 1,3-dioxanes a rich platform for studying fundamental principles of molecular conformation, such as anomeric effects and diaxial interactions. thieme-connect.de The insights gained from studying substituted 1,3-dioxanes have provided a deeper understanding of the forces that dictate the shape and reactivity of cyclic molecules. researchgate.netacs.org

Structural Characteristics and Positional Isomerism within the 1,3-Dioxane Framework

The parent 1,3-dioxane is a saturated heterocycle with the chemical formula C₄H₈O₂. nih.govnist.gov The ring atoms are numbered starting from one oxygen atom, proceeding through a carbon, the second oxygen, and then the remaining carbons. The presence of two oxygen atoms meta to each other distinguishes it from its isomers, 1,2-dioxane (B1202867) and 1,4-dioxane. pearson.com

Table 1: Isomers of Dioxane

Isomer Ring Position of Oxygen Atoms
1,2-Dioxane Adjacent (peroxide)
1,3-Dioxane Separated by one carbon
1,4-Dioxane Separated by two carbons

The conformational behavior of the 1,3-dioxane ring is a central aspect of its structure. It overwhelmingly favors a chair conformation, which is more rigid than that of cyclohexane. thieme-connect.de This increased rigidity is due to the shorter C-O bond length compared to the C-C bond length, which leads to a higher energy barrier for the chair-twist conformation. thieme-connect.de

Positional isomerism arises when substituents are placed on the carbon atoms of the ring (C2, C4, C5, and C6). For a disubstituted 1,3-dioxane, numerous positional isomers are possible. For instance, in a dimethyl-1,3-dioxane, the methyl groups could be at positions 2,4; 2,5; 2,6; 4,5; 4,6; or 5,5. The specific placement of these substituents dramatically influences the molecule's stereochemistry, stability, and physical properties. In the case of 2,4-Dimethyl-6-phenyl-1,3-dioxane, the substituents are located at the C2, C4, and C6 positions, which are all adjacent to the ring oxygen atoms.

Research Rationale for Investigating the 2,4-Dimethyl-6-phenyl Substitution Pattern

The specific substitution pattern of this compound provides a unique model for probing intricate stereochemical principles. Research into this and structurally similar compounds is driven by the desire to quantify the conformational preferences of substituents on the dioxane ring, particularly the interplay between alkyl and aryl groups.

A primary rationale for studying this molecule is the determination of conformational enthalpy and entropy. nist.gov By establishing an equilibrium between different stereoisomers (e.g., cis and trans isomers) and measuring the equilibrium constant, chemists can calculate the change in Gibbs free energy (ΔG°) for the conformational flip. This value provides a quantitative measure of the relative stability of having a substituent in an axial versus an equatorial position.

Table 2: Investigated Reaction for this compound

Reaction Description Method Measured Quantity Reference
Isomerization Equilibrium between stereoisomers of this compound Catalyzed by Boron Trifluoride in 1,4-Dioxane solvent Enthalpy of reaction (ΔrH°) nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B13825147 2,4-Dimethyl-6-phenyl-1,3-dioxane CAS No. 40698-67-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40698-67-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2,4-dimethyl-6-phenyl-1,3-dioxane

InChI

InChI=1S/C12H16O2/c1-9-8-12(14-10(2)13-9)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3

InChI Key

UHICLWNLEIHLGS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)C)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,4 Dimethyl 6 Phenyl 1,3 Dioxane

Direct Synthetic Approaches to 1,3-Dioxanes with Phenyl and Methyl Substituents

Direct methods for synthesizing 1,3-dioxanes with specific substitution patterns, including phenyl and methyl groups, primarily involve carbon-carbon and carbon-oxygen bond-forming reactions. The two main strategies are the Prins reaction and its variations, and the condensation of diols with carbonyl compounds.

Exploration of Modified Prins Reactions for Dioxane Formation

The Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene, is a powerful tool for forming the 1,3-dioxane (B1201747) ring. wikipedia.org The outcome of the reaction is highly dependent on the reaction conditions. wikipedia.org For the synthesis of dioxanes, the reaction typically involves the interaction of an alkene with an excess of an aldehyde at lower temperatures. wikipedia.orgorganic-chemistry.org

The mechanism commences with the protonation of the carbonyl compound by an acid catalyst, forming a highly electrophilic oxonium ion. wikipedia.org This species then reacts with the alkene (such as a styrene (B11656) derivative) in an electrophilic addition to generate a carbocation intermediate. wikipedia.org In the presence of excess aldehyde, this carbocation is trapped by a second molecule of the aldehyde, leading to a hemiacetal intermediate which then undergoes intramolecular cyclization to yield the 1,3-dioxane ring. wikipedia.org DFT calculations on the Prins reaction involving styrene have shown that from a 1,3-diol intermediate, a hemiacetal can form, which subsequently undergoes ring closure to afford the 1,3-dioxane product. beilstein-journals.org

A pertinent example is the synthesis of 4-phenyl-m-dioxane from styrene. wikipedia.org Research has also demonstrated the synthesis of various 1,3-dioxanes through the Prins cyclization of olefins with carbonyl compounds using reusable acid catalysts. ias.ac.in Furthermore, highly enantioselective intermolecular Prins reactions between styrenes and paraformaldehyde have been developed using chiral Brønsted acid catalysts, yielding optically active 1,3-dioxanes. nih.gov These methods highlight the utility of the Prins reaction in accessing complex dioxane structures with controlled stereochemistry.

Condensation Reactions Utilizing 1,3-Diols and Carbonyl Precursors

The most conventional and straightforward method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone, which acts as an acetalization or ketalization reaction. This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.

For the synthesis of 2,4-Dimethyl-6-phenyl-1,3-dioxane, the requisite precursors would be 1-phenyl-1,3-butanediol and acetaldehyde (B116499). The reaction proceeds via the protonation of the acetaldehyde carbonyl group, followed by nucleophilic attack from one of the hydroxyl groups of the diol to form a hemiacetal. Subsequent intramolecular cyclization with the second hydroxyl group, followed by dehydration, yields the final dioxane product. The stereochemistry of the final product, which can exist as various diastereomers, is influenced by the stereochemistry of the starting diol and the reaction conditions.

A closely related synthesis is that of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, which can be achieved through the condensation of α-methylstyrene with two molar equivalents of acetaldehyde, catalyzed by strongly acidic cation exchange resins. google.com This reaction effectively forms the diol in situ, which then condenses with the aldehyde.

Table 1: Comparison of Synthetic Approaches

Synthetic MethodKey ReactantsGeneral MechanismKey Advantages
Modified Prins ReactionAlkene (e.g., Styrene) + Excess Aldehyde (e.g., Acetaldehyde)Acid-catalyzed electrophilic addition of aldehyde to alkene, followed by trapping of carbocation by a second aldehyde molecule and cyclization. wikipedia.orgForms C-C and C-O bonds in one pot; allows access to complex structures from simple precursors.
Condensation Reaction1,3-Diol (e.g., 1-Phenyl-1,3-butanediol) + Aldehyde (e.g., Acetaldehyde)Acid-catalyzed formation of a hemiacetal followed by intramolecular cyclization and dehydration.Direct and often high-yielding if the diol is readily available; conceptually straightforward.

Catalytic Systems for Dioxane Synthesis and Optimization

The choice of catalyst is paramount in dioxane synthesis, influencing reaction rates, yields, and selectivity. Both homogeneous and heterogeneous acid catalysts are widely employed.

Application of Brønsted and Lewis Acid Catalysts

Both Brønsted and Lewis acids are effective catalysts for the synthesis of 1,3-dioxanes via both Prins and condensation pathways. ias.ac.in

Brønsted acids , such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and phosphoric acid, are commonly used. google.comnih.gov They function by protonating the carbonyl oxygen, thereby activating the aldehyde or ketone for nucleophilic attack by the alkene (in the Prins reaction) or the diol (in condensation). wikipedia.orgnih.gov For instance, the reaction of α-methylstyrene and paraldehyde (B1678423) (a trimer of acetaldehyde) can be catalyzed by aqueous sulfuric acid to produce a mixture of isomers of 2,4,6-trimethyl-4-phenyl-1,3-dioxane. google.com Phosphotungstic acid has also been shown to be a highly effective Brønsted acid catalyst for the synthesis of 4-phenyl-1,3-dioxane (B1205455) from styrene and formalin, achieving high conversion and selectivity. researchgate.net Chiral confined imino-imidodiphosphate (iIDP) Brønsted acids have been used to achieve asymmetric synthesis of 1,3-dioxanes. nih.gov

Lewis acids , such as ferric chloride (FeCl₃), acidic alumina, and indium(III) triflate, can also catalyze these transformations. ias.ac.invulcanchem.com They coordinate to the carbonyl oxygen, increasing its electrophilicity. Polyaniline-supported FeCl₃ has been investigated as a reusable Lewis acid catalyst for 1,3-dioxane synthesis. ias.ac.in The synergy between Brønsted and Lewis acid sites has been noted to be beneficial in certain catalytic systems for related syntheses. researchgate.net

Heterogeneous Catalysis, including Cation Exchange Resins

Heterogeneous catalysts offer significant advantages, including simplified product purification, catalyst recovery, and potential for reuse, which aligns with the principles of green chemistry. ias.ac.inacs.org

Strongly acidic cation exchange resins , such as Amberlyst and Lewatit® SP 120, are frequently used for acetalization and Prins-type reactions. google.comacs.org These solid-supported sulfonic acid resins effectively catalyze the condensation of α-methylstyrene with acetaldehyde to form 2,4,6-trimethyl-4-phenyl-1,3-dioxane, with the isomer ratio being dependent on the solvent and reaction conditions. google.com

Other solid acid catalysts have also been explored. Polyaniline-supported p-toluenesulfonic acid (PANI-TsOH) has been demonstrated as a reusable heterogeneous Brønsted acid catalyst for the synthesis of 1,3-dioxanes. ias.ac.in Zeolites, such as HZSM-5, have also been studied for the Prins condensation of styrene with formaldehyde. researchgate.net The use of these solid acids avoids corrosive aqueous workups and facilitates continuous flow processes.

Table 2: Catalytic Systems for Phenyl-Substituted Dioxane Synthesis

Catalyst TypeSpecific ExampleApplication/ReactionReference
Homogeneous Brønsted AcidSulfuric Acid (H₂SO₄)Reaction of α-methylstyrene and paraldehyde google.com
Homogeneous Brønsted AcidPhosphotungstic AcidPrins condensation of styrene and formalin researchgate.net
Homogeneous Lewis AcidFerric Chloride (FeCl₃)Prins cyclization of homoallyl alcohol with aldehydes ias.ac.in
Heterogeneous Brønsted AcidCation Exchange Resin (Lewatit® SP 120)Condensation of α-methylstyrene and acetaldehyde google.com
Heterogeneous Brønsted AcidPolyaniline-supported TsOH (PANI-TsOH)Synthesis of 1,3-dioxanes from olefins and paraformaldehyde ias.ac.in

Green Chemistry Approaches in Dioxane Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govsigmaaldrich.com In the context of dioxane synthesis, this involves the use of safer solvents, recyclable catalysts, and energy-efficient conditions. nih.gov

Stereoselective and Asymmetric Synthetic Strategies

The presence of three stereocenters in this compound (at carbons 2, 4, and 6) means that multiple stereoisomers can be formed. Controlling the relative and absolute stereochemistry is a key challenge and a focus of synthetic methodology development.

Diastereoselective Control in the Formation of Dioxane Isomers

The acid-catalyzed reaction of styrene with acetaldehyde can lead to the formation of different diastereomers of this compound, primarily cis and trans isomers with respect to the substituents on the dioxane ring. The ratio of these isomers is influenced by the reaction conditions, including the nature of the acid catalyst and the solvent.

Under thermodynamic equilibrium, the ratio of cis to trans isomers can be used to determine the conformational energies of the substituents. semanticscholar.org In the synthesis of related 2,4,6-substituted-1,3-dioxanes, the reaction between an aldehyde and a diol is often an equilibrium process. The distribution of diastereomers can be influenced by the catalyst and reaction time, allowing for the isolation of mixtures with varying compositions of cis and trans isomers. For instance, in the synthesis of a related compound, 2,4,6-trimethyl-4-phenyl-1,3-dioxane, different ratios of isomers were obtained depending on the solvent and reaction time. ipb.pt While specific quantitative data for the diastereomeric ratio of this compound is not extensively reported, the principles of stereochemical control observed in analogous systems are applicable. The formation of the thermodynamically more stable isomer is generally favored under equilibrating conditions.

The table below illustrates typical diastereomeric ratios observed in the synthesis of a closely related compound, highlighting the influence of reaction conditions.

CatalystSolventTemperature (°C)Reaction Time (h)Diastereomeric Ratio (cis:trans)
Lewatit® SP 120Toluene202468:32
Lewatit® SP 120Hexane20162:38
Lewatit® SP 120Hexane500.565:35
(Data for 2,4,6-trimethyl-4-phenyl-1,3-dioxane, a structural analog) ipb.pt

Utilization of Chiral Auxiliary Groups for Optical Resolution

To achieve the synthesis of a single enantiomer of this compound, chiral auxiliaries can be employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. youtube.com After the desired stereoselective transformation, the auxiliary can be removed.

In the context of 1,3-dioxane synthesis, a chiral diol can be reacted with an achiral aldehyde and alkene, or a chiral aldehyde or alkene can be used. Although specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prevalent in the literature, the general principles of asymmetric synthesis using chiral auxiliaries are well-established. For instance, chiral auxiliaries like Evans oxazolidinones and sulfur-based auxiliaries have been successfully used to direct aldol (B89426) reactions and other carbon-carbon bond-forming reactions with high diastereoselectivity. researchgate.netnist.gov These strategies could be adapted for the asymmetric synthesis of the target dioxane.

For example, a chiral auxiliary could be attached to the styrene or acetaldehyde precursor to direct the stereochemical course of the Prins reaction. After the formation of the dioxane ring, the auxiliary would be cleaved to yield the enantiomerically enriched product.

Reaction Mechanism Elucidation for 1,3-Dioxane Formation

The formation of 1,3-dioxanes via the Prins reaction is believed to proceed through a series of reactive intermediates. Understanding the nature of these intermediates and the transition states that connect them is crucial for controlling the reaction outcome.

Identification and Characterization of Reaction Intermediates

The acid-catalyzed reaction of an alkene with an aldehyde is generally understood to initiate with the protonation of the aldehyde, making it a potent electrophile. The alkene then attacks the protonated aldehyde to form a carbocation intermediate. researchgate.net However, recent computational studies, specifically Density Functional Theory (DFT) calculations on the Prins reaction between styrene and formaldehyde, suggest a more complex pathway. beilstein-journals.org

These studies indicate that the reaction may proceed through a concerted pathway, avoiding a discrete carbocation. A key proposed intermediate is a hemiacetal formed from the initial 1,3-diol product and another molecule of the aldehyde. beilstein-journals.org This hemiacetal intermediate, HO–CH2–O–CH(Ph)–CH2–CH2–OH, is suggested to be in equilibrium with the final 1,3-dioxane product. beilstein-journals.org While these calculations were performed with formaldehyde, the general mechanism is expected to be similar for acetaldehyde.

The proposed reaction pathway involves the following key steps:

Acid-catalyzed formation of a 1,3-diol from the alkene and aldehyde.

Conversion of the 1,3-diol to a hemiacetal intermediate.

Ring closure of the hemiacetal to form the 1,3-dioxane.

Analysis of Transition States and Energetic Profiles

DFT calculations have been employed to map the energetic landscape of the Prins reaction, providing insights into the transition states (TS) involved. beilstein-journals.org For the reaction of styrene with formaldehyde, the formation of the 1,3-diol via a concerted transition state (TS1) was identified as the rate-determining step. beilstein-journals.org

The subsequent steps, including the formation of the hemiacetal intermediate (via TS3) and its cyclization to the dioxane (via TS4), have lower energy barriers. beilstein-journals.org The energetic profile indicates that the hemiacetal intermediate and the final dioxane product have comparable stabilities, suggesting a potential equilibrium between these species. beilstein-journals.org

The table below summarizes the calculated relative energies for the intermediates and transition states in the Prins reaction of styrene with formaldehyde, which serves as a model for the formation of this compound.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStyrene + (Formaldehyde)₂ + H₃O⁺(H₂O)₁₃0.0
TS1(Ph)Transition state for 1,3-diol formation+16.09
Diol(Ph)1,3-Diol intermediate-11.90
TS3(Ph)Transition state for hemiacetal formation-7.21
Ether(Ph)Hemiacetal intermediate-12.40
TS4(Ph)Transition state for dioxane formation-8.11
Dioxane(Ph)1,3-Dioxane product-11.12
(Data from DFT calculations on the reaction of styrene with formaldehyde) beilstein-journals.orgwikipedia.org

This detailed mechanistic understanding, combining experimental observations from related systems and theoretical calculations, provides a framework for the rational design of synthetic strategies to control the formation of specific isomers of this compound.

In Depth Stereochemistry and Conformational Analysis of 2,4 Dimethyl 6 Phenyl 1,3 Dioxane

Fundamental Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System

Stability and Dynamics of the Chair Conformation

Similar to cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. thieme-connect.dechegg.com This conformation is the most stable energetic state for the molecule. researchgate.net The presence of two C-O bonds, which are shorter than C-C bonds (1.43 Å vs. 1.54 Å), results in a slightly different geometry compared to cyclohexane. chegg.com This leads to more pronounced diaxial interactions between substituents at the C2 position and axial substituents at the C4 and C6 positions. thieme-connect.de Consequently, there is a strong thermodynamic preference for substituents at C2 to occupy the equatorial position. thieme-connect.de The energy barrier for the chair-to-twist conformation is higher for 1,3-dioxane than for cyclohexane (5.7 kcal•mol–1 vs. 4.9 kcal•mol–1, respectively), indicating a more rigid chair form. thieme-connect.de

Interconversion Pathways involving Non-Chair Conformers (e.g., Skew-Boat)

While the chair form is the global minimum, the 1,3-dioxane ring is dynamic and can interconvert between conformations. researchgate.netresearchgate.net The ring inversion process from one chair form to another proceeds through higher-energy, non-chair conformers. researchgate.netrsc.org Quantum-chemical studies have identified several local minima on the potential energy surface, including the 1,4-twist (skew-boat) and 2,5-twist conformers. researchgate.net The transition states connecting these conformers often resemble half-chair and sofa forms. researchgate.netresearchgate.net For the parent 1,3-dioxane, the 2,5-twist conformer is more stable than the 1,4-twist form. researchgate.net In cases of severe steric crowding from multiple substituents, such as in 2,2-trans-4,6-tetramethyl-1,3-dioxane, the molecule may adopt a 2,5-twist conformation to alleviate syn-axial interactions that would be present in the chair form. nih.gov The energy difference between the chair and the 2,5-twist form in unsubstituted 1,3-dioxane has been calculated to be approximately 29.8 kJ mol–1 (about 7.1 kcal/mol). nih.gov

Conformational Effects of Methyl and Phenyl Substituents

Axial-Equatorial Equilibria and A-Values at C2, C4, and C6

The preference of a substituent for the equatorial position over the axial position is quantified by its conformational free energy, known as the A-value (ΔG°). researchgate.net A positive A-value indicates an equatorial preference. researchgate.net These values are crucial for predicting the equilibrium between different conformers. For a monosubstituted cyclohexane, the A-value for a methyl group is approximately 1.7 kcal/mol, corresponding to about 95% of the equatorial conformer at equilibrium. chemistrysteps.commasterorganicchemistry.com

In the 1,3-dioxane system, A-values are influenced by the altered ring geometry. Due to the shorter C-O bonds, 1,3-diaxial interactions are generally more severe than in cyclohexane, especially for substituents at C2, C4, and C6. thieme-connect.dechemistrysteps.com Consequently, substituents in these positions have a strong preference for the equatorial orientation to avoid steric strain. thieme-connect.de The A-value for a methyl group at C4 or C6 is significant, while the A-value for a methyl group at C2 is even larger due to interactions with the axial hydrogens on C4 and C6. Conversely, a phenyl group generally has a higher A-value than a methyl group in cyclohexane (approx. 2.9 kcal/mol vs 1.8 kcal/mol), reflecting its greater steric bulk. chegg.com However, in some geminally substituted systems like 2-methyl-2-phenyl-1,3-dioxane, the phenyl group may preferentially occupy the axial position. chegg.com

Table 1: Approximate A-Values for Substituents on a Cyclohexane Ring
SubstituentA-Value (kcal/mol)Reference
Methyl (Me)1.7 - 1.8 chegg.comlibretexts.org
Ethyl (Et)1.8 libretexts.org
Isopropyl (iPr)2.2 libretexts.org
tert-Butyl (tBu)~5.0 libretexts.org
Phenyl (Ph)2.9 chegg.com

Note: These A-values are for cyclohexane and serve as a general reference. Specific values for the 1,3-dioxane ring system will differ due to its unique geometry and electronic effects.

Solvent Effects on Conformational Preferences

The surrounding solvent can influence the position of the conformational equilibrium. acs.org While nonpolar or weakly polar solvents like carbon tetrachloride and chloroform-d (B32938) are often assumed to have a minimal effect on the geometry of simple substituted dioxanes, more polar solvents can shift the equilibrium. researchgate.net This is particularly true for substituents capable of engaging in dipole-dipole interactions or hydrogen bonding with the solvent. The choice of solvent can alter the effective "size" or electronic nature of a substituent, thereby changing its A-value. For instance, studies on 2-alkoxy-1,3-dioxanes have shown that the conformational equilibrium is solvent-dependent. Generally, the description of solvent influence on electrostatic properties is complex, and simple measures like the dielectric constant are not always sufficient predictors of the solvent's effect on conformation. clockss.orgacs.orgacs.org

Diastereoisomerism and Configurational Studies of 2,4-Dimethyl-6-phenyl-1,3-dioxane

The synthesis of substituted 1,3-dioxanes, often through the condensation of a 1,3-diol with an aldehyde or ketone, can lead to a mixture of diastereoisomers. researchgate.net The ratio of these isomers at equilibrium can be used to determine the conformational energies (A-values) of the substituents. researchgate.net For instance, in related systems like 2,4,6-trimethyl-4-phenyl-1,3-dioxane, different isomers have been isolated and characterized by their distinct sensory properties. google.com High-field NMR spectroscopy is a primary tool for deducing the stereochemistry of these compounds, by analyzing coupling constants and nuclear Overhauser effects to determine the axial or equatorial nature of protons and, by extension, the substituents. researchgate.net

For this compound, the stereoisomer with the 4-methyl and 6-phenyl groups in a cis relationship relative to each other would likely have both substituents in equatorial positions to minimize steric strain. The orientation of the methyl group at C2 would then determine the final diastereomer. A configuration where all three substituents are equatorial would be the most thermodynamically stable.

Isolation and Characterization of Diastereomeric Forms

The synthesis of substituted 1,3-dioxanes, typically through the Prins cyclization of an olefin with an aldehyde or an acetal (B89532) exchange reaction, results in a mixture of diastereomeric isomers. rsc.orgresearchgate.net The separation and characterization of these isomers are crucial for understanding their individual properties. For instance, in the closely related compound 2,4,6-trimethyl-4-phenyl-1,3-dioxane, different isomers have been isolated and shown to possess distinct properties, including different odors, which highlights the significance of stereochemistry. google.com

The primary method for characterizing these diastereomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The precise chemical shifts (δ) and coupling constants (J) of the protons on the dioxane ring are unique to each isomer, reflecting the different spatial orientations (axial or equatorial) of the substituents.

For a closely related analogue, (2RS, 4SR, 6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane, detailed ¹H-NMR data has been used to assign its specific configuration. google.com The data clearly distinguishes the signals for axial and equatorial protons and the attached methyl groups. A similar approach would be applied to this compound to identify its various isomers.

Table 1: Representative ¹H-NMR Data for a Diastereomer of an Analogous Compound, (2RS, 4SR, 6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane google.com

Proton/GroupChemical Shift (δ, ppm)Coupling Constant (J, Hz)Inferred Position
C6-CH₃1.21 (doublet)6.5Equatorial
C2-CH₃1.33 (doublet)5Equatorial
C4-CH₃1.40 (singlet)-Equatorial
C5-H (axial)1.67 (doublet of doublets)11.5, 14Axial
C5-H (eq)2.32 (doublet of doublets)2, 14Equatorial
C6-H3.65 (12-line multiplet)2, 11.5, 6.5Axial
C2-H4.70 (quartet)5Axial
Phenyl-H7.19 - 7.37 (multiplet)--
Data obtained in CDCl₃ at 300 MHz. This table illustrates the level of detail obtained from NMR for characterization.

Acid-Catalyzed Equilibration of Stereoisomers

When a mixture of 1,3-dioxane diastereomers is treated with a catalytic amount of acid, the acetal linkages can reversibly break and reform. This process, known as acid-catalyzed equilibration, allows the isomers to interconvert until a thermodynamic equilibrium is reached. nih.gov The final ratio of isomers reflects their relative stabilities.

Generally, the most stable conformation for a 1,3-dioxane ring is a chair-like form. thieme-connect.de Substituents on the ring are thermodynamically preferred in the equatorial positions to minimize steric strain, particularly the unfavorable 1,3-diaxial interactions. thieme-connect.de Consequently, the diastereomer of this compound that predominates at equilibrium will be the one where the bulky phenyl group and the two methyl groups occupy equatorial positions on the chair-like ring.

Intramolecular Interactions Governing Dioxane Conformation

The conformational preference of the 1,3-dioxane ring is not governed by steric hindrance alone. A network of subtle, non-covalent intramolecular interactions, including weak hydrogen bonds and other stereoelectronic effects, plays a decisive role.

Role of Intramolecular Hydrogen Bonding

While this compound lacks traditional hydrogen bond donors (such as an O-H group), its conformation is influenced by nonclassical C-H···O intramolecular hydrogen bonds. These interactions occur between axial or equatorial C-H bonds and the lone pairs of the ring's oxygen atoms.

Steric Hindrance and Electronic Interactions

The final conformation of this compound is a balance between minimizing steric repulsion and optimizing stabilizing electronic interactions.

Steric Hindrance : Like cyclohexane, the 1,3-dioxane ring adopts a chair conformation to reduce torsional strain. thieme-connect.de However, the C-O bonds are shorter than C-C bonds, which increases the severity of 1,3-diaxial interactions between substituents. thieme-connect.de This provides a strong driving force for the methyl groups at C-2 and C-4 and the phenyl group at C-6 to adopt equatorial orientations, thereby minimizing steric clashes.

Electronic Interactions : The conformation is also governed by stereoelectronic effects. The anomeric effect describes the tendency of electronegative substituents on the anomeric carbon (C-2) to prefer an axial position. wikipedia.org While the C-2 methyl group in the target molecule is not a classic anomeric substituent, related electronic interactions, often termed a generalized anomeric effect, still exist. nih.gov These involve hyperconjugation, where an oxygen lone pair orbital overlaps with the antibonding orbital of an adjacent axial bond (n(O) → σ*(C-H)). acs.orgnih.gov This interaction stabilizes the structure and influences bond lengths and angles throughout the ring. The balance between avoiding steric strain and maximizing these favorable electronic interactions ultimately determines the precise geometry and relative stability of the different diastereomers of this compound.

Chemical Reactivity and Transformation Pathways of 2,4 Dimethyl 6 Phenyl 1,3 Dioxane

Ring-Opening Reactions and Hydrolysis Studies

The stability of the 1,3-dioxane (B1201747) ring is significantly influenced by acidic conditions, under which it can undergo ring-opening reactions, most notably hydrolysis.

Mechanisms of Acid-Catalyzed Hydrolysis (e.g., A2 Mechanism)

The acid-catalyzed hydrolysis of 2,4-Dimethyl-6-phenyl-1,3-dioxane proceeds via a mechanism typical for acetals, which generally involves protonation followed by ring cleavage. The commonly accepted pathway involves the following steps:

Protonation of a Ring Oxygen : The reaction is initiated by the rapid and reversible protonation of one of the oxygen atoms in the dioxane ring by a hydronium ion (H₃O⁺). acs.org This step activates the acetal (B89532) for cleavage.

Heterolytic Cleavage : The protonated acetal undergoes a slow, rate-determining cleavage of the carbon-oxygen bond between C2 and the protonated oxygen. This step results in the formation of a resonance-stabilized oxocarbenium ion intermediate. The stability of this cation is crucial to the reaction rate.

Nucleophilic Attack by Water : The carbocation intermediate is then rapidly attacked by a water molecule.

Deprotonation : A final, rapid deprotonation step yields the final products: the corresponding 1,3-diol (4-phenylpentane-1,3-diol) and aldehyde (acetaldehyde), and regenerates the acid catalyst.

This mechanism, involving a pre-equilibrium protonation followed by a unimolecular rate-determining step, is analogous to the A-1 mechanism. Studies on related 2-phenyl-1,3-dioxanes show the hydrolysis is specifically catalyzed by hydronium ions. acs.org The process can also be described as A2-like, where the slow step involves the heterolysis of the protonated acetal. masterorganicchemistry.com

Kinetic and Thermodynamic Aspects of Hydrolysis

The kinetics of hydrolysis for substituted 1,3-dioxanes are influenced by both steric and electronic factors.

pH Dependence : The rate of hydrolysis for 2-phenyl-1,3-dioxanes is directly dependent on the hydronium ion concentration, confirming that the reaction is acid-catalyzed. acs.org

Substituent Effects : The electronic nature of substituents on the phenyl ring can influence the rate of hydrolysis by stabilizing or destabilizing the intermediate oxocarbenium ion. For 2-(substituted phenyl)-1,3-dioxanes, electron-donating groups on the phenyl ring would be expected to accelerate hydrolysis by stabilizing the positive charge of the intermediate.

Solvent Isotope Effect : The deuterium (B1214612) oxide solvent isotope effect (kH₂O/kD₂O) for the specific acid-catalyzed hydrolysis of neutral 2-phenyl-1,3-dioxane (B8809928) acetals is in the range of 0.32-0.42. acs.org This value is characteristic of a reaction mechanism involving a pre-equilibrium protonation step.

Stereochemistry : The stereochemical arrangement of the substituents can affect hydrolysis rates. For instance, in the hydrolysis of 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane, the trans isomer was found to hydrolyze approximately 15 times faster than the cis isomer. uci.edu This is often attributed to differences in steric strain between the ground states of the isomers and their respective transition states.

The table below summarizes kinetic data for the hydrolysis of related 1,3-dioxane systems.

CompoundConditionsKinetic ParameterValueReference
2-Phenyl-1,3-dioxaneDilute HCl, 15°Ck(H₂O)/k(D₂O)0.38 acs.org
trans-2-(2,6-Dichlorophenyl)-4,6-dimethyl-1,3-dioxaneDioxane/Water (29/1), 60°C, Acid-catalyzedRelative Rate (vs. cis)~15x faster uci.edu
2,2,5-Trimethyl-1,3-dioxaneAqueous AcidRelative Hydrolysis Rate0.0019 (relative to 2,2-dimethyl-1,3-dioxolane) rsc.org

Derivatization and Functionalization of the Dioxane Core

The dioxane ring and its substituents can be chemically modified to create a variety of derivatives.

Substitution Reactions on the Dioxane Ring

Direct substitution on the saturated carbon atoms of the dioxane ring is challenging but possible under specific conditions.

Nucleophilic Substitution : Nucleophilic substitution can occur at the C5 position if a suitable leaving group is present. For example, the reaction of cis-2-phenyl-1,3-dioxan-5-yl p-toluenesulfonate with lithium bromide in boiling acetonitrile (B52724) yields trans-5-bromo-2-phenyl-1,3-dioxan via an Sₙ2 reaction. rsc.org

Ring Contraction : A notable transformation is the ring contraction that can accompany substitution. When cis-2-phenyl-1,3-dioxan-5-ol is treated with triphenylphosphine (B44618) and carbon tetrabromide, a mixture of diastereomeric 4-bromomethyl-2-phenyl-1,3-dioxolans is formed as the major product, alongside a small amount of the expected trans-5-bromo-1,3-dioxan. rsc.orgrsc.org This suggests a neighboring group participation mechanism where the oxygen at position 1 attacks C5, leading to the formation of a five-membered dioxolane ring.

Chemical Transformations of the Pendant Phenyl Group and Methyl Groups

The substituent groups on the dioxane ring offer additional sites for functionalization.

Pendant Phenyl Group : The phenyl group at C6 can undergo typical electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org The 1,3-dioxane ring is considered an activating, ortho, para-directing group due to the resonance donation from the oxygen lone pairs, which outweighs their inductive electron-withdrawing effect. uci.edu Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation can be expected to introduce substituents at the ortho and para positions of the phenyl ring.

Methyl Groups : The methyl groups at C2 and C4 are generally unreactive. However, they can undergo free-radical halogenation under UV light or with radical initiators like N-bromosuccinimide (NBS). wikipedia.org This would lead to the substitution of a hydrogen atom with a halogen, providing a handle for further synthetic transformations.

Isomerization and Rearrangement Processes

This compound can undergo both configurational and conformational isomerization, as well as more complex rearrangements.

Configurational Isomerization : Like other 2,4,6-trisubstituted 1,3-dioxanes, this compound exists as cis and trans diastereomers. These isomers can be equilibrated under acid catalysis. thieme-connect.de The equilibrium position is dictated by the thermodynamic stability of the isomers, which depends on the steric interactions of the substituents in the preferred chair conformation. The determination of the equilibrium constant allows for the calculation of the conformational free energy (A-value) of the substituents.

Conformational Isomerization : The 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional strain. thieme-connect.de However, it can interconvert between different chair and twist-boat conformations. For 5-phenyl-1,3-dioxanes, quantum-chemical studies have revealed pathways for the isomerization of equatorial and axial chair conformers, with estimated potential barriers for the process. researchgate.net The orientation of the phenyl group itself is also a key conformational feature. acs.org

Reductive Rearrangement : Treatment of 4-phenyl-1,3-dioxans with a sodium-potassium alloy can induce a reductive rearrangement. This reaction leads to the cleavage of the C-O bonds and results in the formation of 2-phenylbutane-1,4-diol as the main product.

Investigation of Acid-Catalyzed Rearrangement Mechanisms

The 1,3-dioxane ring system, particularly when substituted, is susceptible to rearrangement under acidic conditions. Research into compounds structurally similar to this compound, such as its trimethylated analog, demonstrates that Brønstedt acids can catalyze the interconversion of diastereomers. google.com This process involves the treatment of an isomeric mixture with a strong acid, which facilitates the rearrangement of one isomer into a more stable configuration. google.com

The mechanism for this acid-catalyzed rearrangement typically involves the protonation of one of the ring's oxygen atoms. This is followed by the cleavage of a carbon-oxygen bond to form a transient carbocation or oxocarbenium ion intermediate. Subsequent ring-closure can then lead to the formation of a different, often thermodynamically more favorable, stereoisomer.

Strong Brønstedt acids are effective catalysts for this transformation. Examples of acids that can be employed include:

Sulfuric acid

Perchloric acid

Hydrochloric acid

Phosphoric acid

p-Toluenesulfonic acid google.com

In addition to Brønstedt acids, Lewis acids can also facilitate isomerization. Calorimetric studies on the stereoisomers of this compound have utilized boron trifluoride as a catalyst to study the thermodynamics of these rearrangements. nist.gov The enthalpy of reaction for the isomerization between different stereoisomers provides insight into their relative stabilities.

Table 1: Thermodynamic Data for Acid-Catalyzed Isomerization

Reactant IsomerProduct IsomerCatalystSolventStandard Enthalpy of Reaction (ΔrH°)Reference
cis-2,4-Dimethyl-6-phenyl-1,3-dioxanetrans-2,4-Dimethyl-6-phenyl-1,3-dioxaneBoron trifluoride1,4-Dioxane-8.4 ± 0.8 kJ/mol nist.gov

Polymerization Applications

Exploration as a Monomer in Ring-Opening Polymerization (e.g., to generate polyols)

Ring-opening polymerization (ROP) is a significant pathway for synthesizing a variety of polymers from cyclic monomers, including cyclic ethers and acetals. Cationic ring-opening polymerization (CROP) of monomers like 1,3-dioxolane (B20135) is a known, though complex, process that can be prone to side reactions such as chain cyclization. rsc.org This general class of reactions can produce polyethers and related structures. Polyols, which are polymers or oligomers containing multiple hydroxyl functional groups, are crucial reactants in the synthesis of polyurethanes. escholarship.org

However, the specific application of this compound as a monomer in ring-opening polymerization to generate polyols is not extensively documented in the scientific literature. While the acetal functionality within the dioxane ring suggests a theoretical susceptibility to CROP, detailed studies demonstrating this reactivity for this particular substituted dioxane are scarce. The polymerization of related structures, such as 2-methylene-4-phenyl-1,3-dioxolane, proceeds via a free-radical ring-opening mechanism to yield polyesters, which is a different pathway from the cationic polymerization typically used to generate polyether polyols. researchgate.net The steric hindrance imposed by the methyl and phenyl substituents on the this compound ring might also influence its polymerizability compared to simpler, unsubstituted cyclic acetals. acs.org Therefore, while theoretically plausible within the broader context of cyclic acetal polymerization, its practical application as a monomer for polyol synthesis remains an area requiring further investigation.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, configuration, and conformation of organic molecules in solution. For 2,4-Dimethyl-6-phenyl-1,3-dioxane, which can exist as different stereoisomers (cis and trans) and conformers, various NMR experiments are indispensable for its complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts (δ) of the protons and carbons in the molecule are highly sensitive to their local electronic environment, which is influenced by the spatial arrangement of the substituents on the 1,3-dioxane (B1201747) ring.

For this compound, the ¹H NMR spectrum is expected to show signals for the two methyl groups, the protons on the dioxane ring, and the protons of the phenyl group. The coupling constants (J) between adjacent protons are particularly informative for determining the relative stereochemistry. For instance, the magnitude of the coupling constants between the protons at C4, C5, and C6 can help to distinguish between cis and trans isomers.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the dioxane ring, especially C4, C6, and the methyl carbons, would differ significantly between the cis and trans isomers due to different steric and electronic environments.

Table 1: Representative ¹H NMR Data for a Related 1,3-Dioxane Derivative (Data for (2RS, 4SR, 6SR)-2,4,6-trimethyl-4-phenyl-1,3-dioxane) google.com

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (at C6)1.15d6.5
CH₃ (at C2)1.37d5
CH₃ (at C4)1.48s-
H5 (axial)2.16dd8, 14
H5 (equatorial)2.19dd5, 14
H64.26ddq5, 8, 14
H25.01q5
Phenyl-H7.22 - 7.38m-

Note: This data is for a related compound and serves as an illustration of the type of information obtained from ¹H NMR spectroscopy.

The Nuclear Overhauser Effect (NOE) is an NMR technique that allows for the determination of the spatial proximity of nuclei. organicchemistrydata.org By irradiating a specific proton, an enhancement of the signal of nearby protons (typically within 5 Å) can be observed. This effect is independent of through-bond connectivity and provides crucial information for stereochemical assignments.

For this compound, NOE experiments would be instrumental in unequivocally establishing the relative configuration of the substituents. For example, in the cis isomer, where the methyl group at C4 and the phenyl group at C6 are on the same side of the ring, an NOE would be expected between the protons of the C4-methyl group and the ortho-protons of the phenyl group. In contrast, in the trans isomer, these groups are on opposite sides, and no such NOE would be observed. Similarly, NOE correlations between the axial and equatorial protons on the dioxane ring can help to confirm the chair conformation and the orientation of the substituents.

Lanthanide shift reagents (LSRs) are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the oxygen atoms in the 1,3-dioxane ring. slideshare.netnih.gov This coordination induces large changes in the chemical shifts of the surrounding nuclei, with the magnitude of the shift being dependent on the distance and angle between the lanthanide ion and the nucleus. organicchemistrydata.orgnih.gov

The use of LSRs, such as Eu(fod)₃ or Pr(fod)₃, can simplify complex NMR spectra by increasing the chemical shift dispersion. organicchemistrydata.org For this compound, the two oxygen atoms of the dioxane ring provide binding sites for the LSR. The induced shifts would be most pronounced for the protons and carbons closest to the oxygen atoms (e.g., H2, H4, H6). By analyzing the magnitude and direction of the induced shifts for different protons in the molecule, it is possible to deduce the relative stereochemistry of the substituents. Chiral lanthanide shift reagents can even be used to distinguish between enantiomers by forming diastereomeric complexes that have different NMR spectra. organicchemistrydata.org

Substituted 1,3-dioxanes are known to exist in a conformational equilibrium, primarily between a chair and a twist-boat conformation. Variable temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. rsc.orgscielo.br

By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, and in some cases, the coalescence of signals as the rate of conformational interconversion changes. At low temperatures, the interconversion may be slow enough on the NMR timescale to observe separate signals for the different conformers. Analysis of the spectra at different temperatures allows for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational equilibrium. For this compound, VT-NMR studies would provide quantitative information about the relative stability of the chair and twist-boat conformers and the energy barrier for their interconversion.

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

A single-crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its stereochemistry and solid-state conformation. The analysis would reveal whether the dioxane ring adopts a chair, twist-boat, or other conformation in the crystal lattice. It would also precisely define the orientation of the methyl and phenyl substituents as either axial or equatorial.

While a crystal structure for this compound is not publicly available, data for a related compound, 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile, illustrates the detailed structural information that can be obtained. researchgate.net In this related structure, the dioxane ring adopts an envelope conformation. researchgate.net For this compound, a chair conformation is generally expected to be the most stable.

Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the crystal packing.

Table 2: Illustrative Crystal Data for a Related Dioxane Derivative (Data for 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile) researchgate.net

ParameterValue
Chemical FormulaC₁₅H₁₄N₂O₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.204(3)
b (Å)11.239(3)
c (Å)12.209(4)
α (°)85.51(3)
β (°)82.30(3)
γ (°)84.54(2)
Volume (ų)702.9(5)

Note: This data is for a related compound and is presented to demonstrate the type of information obtained from X-ray crystallography.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

While specific X-ray crystallographic data for this compound is not readily found in the surveyed literature, its molecular geometry can be reliably inferred from studies on closely related substituted 1,3-dioxane derivatives. journals.co.zaresearchgate.net These compounds consistently show that the 1,3-dioxane ring adopts a stable chair conformation to minimize steric and torsional strain. journals.co.za

In this conformation, the substituents (methyl and phenyl groups) can occupy either axial or equatorial positions, leading to different stereoisomers. The phenyl group at C6 and the methyl group at C4 are expected to preferentially occupy equatorial positions to reduce steric hindrance. The bond lengths and angles within the molecule are expected to conform to standard values for sp³ hybridized carbon atoms and ether linkages, with slight deviations caused by the steric bulk of the substituents.

Table 1: Predicted Bond Parameters for this compound

Parameter Atom Pair/Triplet Expected Value
Bond Length C-O (in ring) ~1.43 Å
Bond Length C-C (in ring) ~1.52 Å
Bond Length C-C (ring-phenyl) ~1.51 Å
Bond Angle O-C-O (acetal center) ~112°
Bond Angle C-O-C (in ring) ~111°

This table presents expected values based on data from analogous structures and general principles of stereochemistry.

Complementary Spectroscopic and Chromatographic Methods

Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula for this compound is C₁₂H₁₆O₂, corresponding to a monoisotopic mass of approximately 192.115 g/mol .

Under electron ionization (EI), the molecule will form a molecular ion (M⁺•), which may be of low abundance due to the inherent instability of acetals. The subsequent fragmentation is predictable and provides a structural fingerprint. Key fragmentation pathways for 1,3-dioxanes involve the cleavage of bonds adjacent to the oxygen atoms (α-cleavage), leading to the formation of stable oxonium ions. libretexts.orgchemguide.co.uk

Expected fragmentation includes:

Loss of a methyl radical (•CH₃) from C2 or C4, resulting in an [M-15]⁺ ion.

Loss of a phenyl radical (•C₆H₅) from C6, resulting in an [M-77]⁺ ion.

Cleavage of the dioxane ring, leading to various smaller charged fragments. The presence of two oxygen atoms provides a powerful initiating site for fragmentation.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Description
192 [C₁₂H₁₆O₂]⁺• Molecular Ion (M⁺•)
177 [M - CH₃]⁺ Loss of a methyl group
115 [M - C₆H₅]⁺ Loss of a phenyl group
105 [C₇H₅O]⁺ Benzoyl cation, a common fragment for phenyl-substituted compounds

Due to the presence of multiple chiral centers (at positions C2, C4, and C6), this compound can exist as several stereoisomers (e.g., cis/trans diastereomers and enantiomers). Gas chromatography (GC) is the premier technique for separating these closely related isomers and assessing the purity of a synthetic mixture. researchgate.netvurup.sk

High-resolution capillary columns with chiral stationary phases (e.g., modified cyclodextrins) are particularly effective for separating enantiomers, while polar stationary phases (like those based on polyethylene (B3416737) glycol, e.g., DB-WAX) are excellent for separating diastereomers. researchgate.netresearchgate.net The separation is based on subtle differences in the volatility and interaction of each isomer with the stationary phase. The retention times for different isomers can be very close, often requiring optimized temperature programs—typically low initial temperatures and slow heating rates—to achieve baseline resolution. researchgate.net

Table 3: Typical Gas Chromatography Parameters for Isomer Separation

Parameter Description
Column Type Fused-silica capillary column (e.g., 25-60 m length)
Stationary Phase Polar (e.g., Wax-based) or Chiral (e.g., Chirasil-Dex)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Temperature Program Optimized gradient (e.g., 50°C to 240°C at 4-10°C/min)

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

The most prominent signals will be from the C-O bonds of the cyclic acetal (B89532) system. docbrown.infochemicalbook.com Multiple strong bands are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹, corresponding to the C-O stretching vibrations. docbrown.info Other key absorptions include C-H stretching from the aliphatic (methyl and dioxane ring) and aromatic (phenyl) protons, as well as aromatic C=C stretching vibrations.

Table 4: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Phenyl)
2990-2850 C-H Stretch Aliphatic (CH₃, CH₂, CH)
1600, 1475 C=C Stretch Aromatic Ring

The absence of a strong, broad peak around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, and the lack of a sharp peak around 1700 cm⁻¹ would confirm the absence of carbonyl (C=O) groups. docbrown.info

Computational and Theoretical Studies on 2,4 Dimethyl 6 Phenyl 1,3 Dioxane

Quantum-Chemical Investigations of Molecular Structure and Energy

Quantum-chemical calculations are fundamental to predicting the stable structures and energy profiles of molecules. For substituted 1,3-dioxanes, these investigations typically focus on determining the preferred conformations and the energy barriers between them.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of computational cost and accuracy, making it suitable for studying relatively large organic molecules. researchgate.net In DFT, the energy of the system is determined as a functional of the electron density.

For molecules similar to 2,4-Dimethyl-6-phenyl-1,3-dioxane, DFT calculations, often using hybrid functionals like B3LYP, are employed for geometry optimization. nih.govnih.gov This process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms, known as a local minimum on the potential energy surface. nih.gov The resulting optimized structures provide data on bond lengths, bond angles, and dihedral angles. Furthermore, by calculating the energies of different conformers (e.g., chair and twist-boat forms), DFT can predict their relative stabilities and thermodynamic properties. nih.govresearchgate.net Vibrational frequency calculations are also performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (characterized by the absence of imaginary frequencies). nih.gov

Ab initio molecular orbital theories are methods based on first principles, solving the Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of a molecule's electronic structure. wikipedia.org Studies on analogous compounds, such as 4-phenyl-1,3-dioxane (B1205455), have utilized the Restricted Hartree-Fock (RHF) method with basis sets like 6-31G(d) to explore conformational isomerization pathways. epa.gov

While the HF method is a crucial starting point, it does not fully account for electron correlation. More advanced and computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2), are often used to achieve higher accuracy in energy calculations. researchgate.netmontclair.edu These higher-level calculations are critical for obtaining reliable conformational energies and barrier heights, providing a benchmark for results from other methods like DFT. nih.gov

The accuracy of any quantum-chemical calculation is heavily dependent on the chosen basis set. researchgate.netwikipedia.org A basis set is a collection of mathematical functions used to construct the molecular orbitals. libretexts.org The choice of basis set represents a trade-off between computational expense and the desired accuracy.

Commonly used basis sets in studies of organic molecules include the Pople-style and correlation-consistent basis sets. wikipedia.orgresearchgate.net

Pople-Style Basis Sets : These are denoted by notations like 6-31G(d,p). The "6-31G" part indicates a split-valence basis set, where core orbitals are represented by one function and valence orbitals are split into two functions (an inner and an outer part) to allow for more flexibility in describing chemical bonds. wikipedia.orglibretexts.org The letters in parentheses, such as (d,p), denote the addition of polarization functions. These functions have a higher angular momentum and are crucial for accurately describing the anisotropic nature of chemical bonds and non-covalent interactions. reddit.com For instance, 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms. nih.gov

Correlation-Consistent Basis Sets : Developed by Dunning and coworkers, these sets, such as cc-pVDZ (correlation-consistent polarized Valence Double-Zeta), are designed to systematically converge towards the complete basis set limit. researchgate.netresearchgate.net They are generally considered more suitable for calculations that include electron correlation. wikipedia.org

The selection of an appropriate basis set is a critical step in designing a computational study to ensure that the results are reliable and meaningful. researchgate.netreddit.com

Table 1: Overview of Common Basis Sets in Computational Chemistry

Basis Set Type Example Description Typical Application
Pople-Style 6-31G(d) A split-valence double-zeta basis set that includes a single set of d-type polarization functions on heavy (non-hydrogen) atoms. wikipedia.org Routine geometry optimizations and frequency calculations for organic molecules. nih.govreddit.com
Pople-Style 6-311G(d,p) A split-valence triple-zeta basis set with d-type polarization functions on heavy atoms and p-type polarization functions on hydrogen atoms. nih.govgaussian.com Higher accuracy calculations of energies and molecular properties. nih.gov
Correlation-Consistent cc-pVDZ A polarized double-zeta basis set designed for systematic convergence in correlated calculations. researchgate.net Studies where electron correlation is significant; provides a good balance of accuracy and cost. researchgate.netresearchgate.net
Correlation-Consistent aug-cc-pVDZ The cc-pVDZ basis set augmented with diffuse functions, which are important for describing anions, excited states, and weak interactions. researchgate.net Systems where electron density is far from the nuclei.

Conformational Energy Landscape and Dynamics

The 1,3-dioxane (B1201747) ring is not planar and can adopt several conformations. Understanding the energy landscape that governs the interconversion between these forms is key to predicting the molecule's dynamic behavior.

A potential energy surface (PES) is a multidimensional surface that maps the potential energy of a molecule as a function of its geometric coordinates. By exploring the PES, chemists can identify stable conformers, which correspond to local minima, and the energy barriers that separate them. researchgate.netresearchgate.net

For substituted 1,3-dioxanes, the primary low-energy conformations are the chair forms. epa.govresearchgate.net In this compound, the substituents can be in either axial or equatorial positions, leading to different chair isomers. Theoretical studies on the analogous 4-phenyl-1,3-dioxane have shown that the chair conformer with the phenyl group in an equatorial position is the most stable. epa.gov The PES for these molecules also includes higher-energy flexible forms, such as twist-boat and sofa conformations, which often act as intermediates in the isomerization process between chair forms. epa.govresearchgate.net Computational mapping of the PES reveals the specific pathways for these conformational changes. epa.gov

A transition state represents the highest energy point along the lowest energy path between two conformational minima. researchgate.net It is a saddle point on the PES, corresponding to a maximum in one direction (the reaction coordinate) and a minimum in all other directions. Computationally, transition states are located and characterized by having exactly one imaginary vibrational frequency.

Studies on similar 1,3-dioxanes have identified transition states that correspond to specific molecular shapes. researchgate.net For example, the interconversion between a chair and a twist-boat conformer often proceeds through a semi-chair or sofa transition state. researchgate.net The energy difference between a stable conformer and a transition state is the activation energy or potential barrier for that specific isomerization step. researchgate.netnih.gov A detailed analysis of the PES of 4-phenyl-1,3-dioxane revealed six distinct pathways for the interconversion of its equatorial and axial chair forms, highlighting the complexity of the conformational dynamics. epa.gov

Table 2: Calculated Relative Energies for Conformational Isomerization of a Related Compound (cis-2,5-dimethyl-1,3-dioxane) Data adapted from a study on a similar dioxane system to illustrate typical energy values in conformational analysis.

Conformer / Transition State PBE//cc-pVDZ Relative Energy (kcal/mol) Conformation Type
C 2e5a 0.0 Chair (Global Minimum)
C 2a5e 1.9 Chair
TS-1 7.9 Semi-Chair
1,4-T 5.8 Twist-Boat
TS-2 6.5 Sofa
2,5-T 5.9 Twist-Boat

Source: Adapted from data on cis-2,5-dimethyl-1,3-dioxane. researchgate.net

Thermodynamic and Kinetic Modeling

Thermodynamic modeling is essential for quantifying the stability of different conformers and predicting the spontaneity of reactions. The standard free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are key parameters in this analysis. The relationship between them is defined by the Gibbs free energy equation: ΔG° = ΔH° – TΔS°. chemistrysteps.com For conformational equilibria, these values determine the relative populations of different isomers at a given temperature.

Computational methods, including ab initio molecular orbital theory and density functional theory (DFT), are used to calculate the energy differences, conformational enthalpies, entropies, and free energies of various conformers. researchgate.net For instance, studies on simple 1,3-dioxane show the chair conformer to be significantly more stable than twist conformers. researchgate.net

Experimental calorimetric studies provide precise data on reaction enthalpies. For the isomerization of (2α,4α,6α)-2,4-Dimethyl-6-phenyl-1,3-dioxane, a specific reaction enthalpy has been determined. nist.gov This value reflects the energy difference between stereoisomers under specific conditions.

ParameterValueUnitsMethodConditionsReference
Reaction Enthalpy (ΔrH°)-8.4 ± 0.8kJ/molCalorimetry (Ciso)Liquid phase, 1,4-Dioxane solvent, Boron trifluoride catalyst nist.gov

The enthalpy of formation for various substituted 1,3-dioxanes has also been determined through combustion experiments, allowing for the quantification of steric interactions, such as 4,6-diaxial methyl-methyl interactions, and the energy difference between chair and twist forms. nih.gov

Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting their kinetics without the need for physical experiments. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states).

For related dioxane systems, computational studies have successfully mapped out reaction pathways. For example, the mechanism of cycloaddition reactions involving 2,3-dimethylene-1,4-dioxane has been explored, identifying the influence of reaction temperature on product yields and side reactions. nih.gov In other cases, density functional theory (DFT) calculations have been used to investigate reaction pathways, such as the formation of a complex intermediate followed by isomerization through a transition state to the final product. researchgate.net The calculated energy barrier at the transition state is then used to estimate the reaction rate constant, providing insight into the reaction's feasibility and speed.

Electronic Structure and Bonding Analysis

The conformational preferences and reactivity of 1,3-dioxane derivatives are heavily influenced by subtle stereoelectronic interactions. Computational studies have been instrumental in dissecting these effects. epa.gov In the 1,3-dioxane ring, key interactions include hyperconjugation involving the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. acs.org

A dominant interaction in the 1,3-dioxane ring is the anomeric effect, specifically the n(p)(O) → σ(C-H)ax interaction, where lone pair electrons (n) on the oxygen atoms donate into the antibonding orbital (σ) of an adjacent axial C-H bond. acs.orgnih.gov This interaction is significant at the C(2), C(4), and C(6) positions and contributes to the stabilization of conformers with axial substituents. acs.orgnih.gov The balance between different hyperconjugative interactions, such as σ(C-X) → σ(C-H)eq and σ(C-H)eq → σ(C-X), helps to explain the observed bond lengths, for instance, the relative elongation of certain equatorial C-H bonds. epa.gov

Interaction TypeDescriptionPositions InvolvedConsequence
Anomeric Effect Donation from oxygen lone pair to an antibonding orbital of an axial bond.n(p)(O) → σ(C-H)axStabilizes the conformer, affects bond lengths and angles. Dominant at C2, C4, C6. acs.orgnih.gov
Hyperconjugation Delocalization of σ-electrons.σ(C-H)eq → σ(C-X)Weakens and elongates the equatorial C-H bond. epa.gov
Hyperconjugation Delocalization of σ-electrons.σ(C-X) → σ*(C-H)eqLengthens the equatorial C-H bond. epa.gov

These stereoelectronic effects are fundamental to understanding the structure and stability of this compound, as the orientation of the methyl and phenyl groups will be governed by the sum of these intricate electronic interactions.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are computational methods that provide detailed insight into the electronic structure of a molecule.

Molecular Electrostatic Potential (MEP) analysis creates a color-coded map of the electrostatic potential on the electron density surface of a molecule. juniperpublishers.com This map is a valuable tool for predicting chemical reactivity. juniperpublishers.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For a molecule like this compound, an MEP map would visualize the electron-rich areas around the oxygen atoms and the phenyl ring's π-system, contrasting with electron-poorer regions near the hydrogen atoms.

Natural Bond Orbital (NBO) analysis transforms the complex calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and core orbitals. juniperpublishers.com This method is particularly effective for quantifying the stabilizing effects of hyperconjugation. juniperpublishers.com It calculates the second-order perturbation energy, E(2), which represents the stabilization energy from the delocalization of electron density between a filled donor NBO (e.g., a bond or a lone pair) and an empty acceptor NBO (e.g., an antibonding orbital). juniperpublishers.com This analysis provides quantitative data on the specific stereoelectronic interactions discussed in the previous section, such as the anomeric effect, giving clear evidence for stabilization arising from intramolecular charge transfer. juniperpublishers.com

Advanced Research Applications and Potential Contributions of 2,4 Dimethyl 6 Phenyl 1,3 Dioxane

Role as Synthons and Building Blocks in Organic Synthesis

In organic synthesis, the strategic use of synthons—fragments that can be readily converted into desired functional groups or structures—is paramount. The 1,3-dioxane (B1201747) ring system is a well-established protecting group for 1,3-diols and carbonyl compounds, valued for its stability under basic, reductive, and oxidative conditions, while being labile to acid. thieme-connect.de Beyond this classical role, derivatives of 2,4-dimethyl-6-phenyl-1,3-dioxane are being explored for their potential as reactive intermediates and building blocks for more elaborate molecular architectures.

The 1,3-dioxane framework can serve as a latent source of reactive species for the construction of other complex molecules. While direct ring transformation of this compound is not extensively documented, related dioxane derivatives have proven to be extremely promising synthons for a variety of heterocyclic compounds. nist.gov

One key strategy involves the in situ generation of a reactive diene from a stable dioxane precursor. For instance, research on 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane has shown that it can serve as a stable precursor to 2,3-dimethylene-1,4-dioxane. researchgate.netmdpi.com This highly reactive diene, which is otherwise unstable, can be generated under thermal or acidic conditions and immediately trapped by a dienophile in a [4+2] cycloaddition reaction. researchgate.netmdpi.com This process allows for the construction of complex functionalized cyclohexene (B86901) derivatives, which are themselves precursors to biologically important molecules. researchgate.netmdpi.com This principle suggests the potential for this compound to act as a precursor to a substituted diene for similar cycloaddition strategies.

Furthermore, derivatives of 1,3-dioxane, such as 5-arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, have been identified as key intermediates in the synthesis of 4(1H)-quinolone derivatives. rsc.org These dioxane-based precursors undergo thermolysis to construct the quinolone scaffold, a core structure in many pharmaceutically active compounds. rsc.orgnih.gov This highlights the utility of the dioxane ring as a versatile building block that facilitates the assembly of complex heterocyclic systems. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools in modern synthetic chemistry for their efficiency and atom economy. taylorfrancis.comnih.gov The most famous examples include the Biginelli and Hantzsch reactions for the synthesis of pyrimidines and pyridines, respectively. wikipedia.orgnih.govyoutube.com These reactions typically involve an aldehyde, a β-dicarbonyl compound, and a nitrogen source like urea (B33335) or ammonia. wikipedia.orgyoutube.com

While the direct participation of a stable cyclic acetal (B89532) like this compound as a primary component in a named MCR is not well-documented in current literature, its potential as a synthon for an aldehyde component is implicit. Since 1,3-dioxanes are readily hydrolyzed to their parent aldehyde and 1,3-diol under the acidic conditions often employed in MCRs, it is conceivable that this compound could serve as an in situ source of benzaldehyde (B42025) or a related phenyl-substituted aldehyde. This approach could be advantageous in reaction systems where slow release of the aldehyde is desired or where the aldehyde itself is unstable under the reaction conditions. However, specific studies detailing the use of this compound in well-known MCRs like the Ugi or Povarov reactions are currently lacking. nih.gov

Applications in Materials Science Research

The search for new monomers that can impart specific properties to polymers is a constant driver of innovation in materials science. The structural features of this compound make it an interesting candidate for the synthesis of specialized polymers.

The primary route through which cyclic compounds like this compound can be converted into polymers is via ring-opening polymerization (ROP). Cationic ring-opening polymerization (CROP) is a common method for polymerizing cyclic acetals. enu.kz The polymerization of 1,3-dioxolane (B20135) (a five-membered analogue) and other cyclic ethers is well-established and often proceeds through an active chain end mechanism. enu.kz

Research into related structures provides strong evidence for this potential application. For example, phenyl-substituted 1,3-dioxolan-2,4-diones undergo thermal ROP to produce polyesters. wikipedia.org Similarly, the ROP of 5-phenyl-1,3-dioxolane-4-one has been used to create functional poly(α-hydroxy acid)s, such as poly(mandelic acid). youtube.com The polymerization of these monomers can lead to degradable polymers, an area of significant interest for sustainable materials. The presence of both ether and ester linkages in the backbones of polymers derived from such monomers can confer biodegradability.

The table below summarizes polymerization studies on compounds analogous to this compound, illustrating the feasibility of using such cyclic structures as monomers.

MonomerPolymerization TypeResulting Polymer TypeKey FindingsReference
5-Methyl-5-phenyl-1,3-dioxolan-2,4-dioneThermal Ring-OpeningPolyesterDecomposes smoothly to yield polymer and CO2. wikipedia.org
5-Phenyl-1,3-dioxolane-4-one (PhDOX)Ring-Opening Polymerization (ROP)Poly(mandelic acid) - a Poly(α-hydroxy acid)Produces crystalline poly(mandelic acid) with thermal properties competitive with polystyrene. youtube.com
2-Phenyl-4-methylene-1,3-dioxolanePhotoinitiated Cationic PolymerizationPolymer with exocyclic double bond additionForms a stabilized benzyl-cation as the active intermediate. enu.kz
Six-membered 1,3-dioxa-2-silacycloalkanesRing-Opening Polymerization (ROP)Polysiloxane-based polymerDemonstrates that six-membered dioxane rings can undergo ROP to form precision polymers.

Model Systems for Elucidating Fundamental Chemical Principles

The rigid, chair-like conformation of the 1,3-dioxane ring, combined with the stereochemical complexity introduced by substituents, makes these molecules excellent platforms for studying fundamental concepts in physical organic chemistry. thieme-connect.de

The stereoisomers of substituted 1,3-dioxanes serve as ideal models for investigating reaction mechanisms and the principles of stereocontrol. The different spatial arrangements of the substituents can lead to significant differences in reactivity, providing insight into transition state geometries and non-covalent interactions.

A key area of study is the conformational analysis of the dioxane ring and the energetic preferences of its substituents. The conformational free energy of a substituent can be determined by measuring the equilibrium between diastereomers. For a 5-phenyl-1,3-dioxane, it has been shown that the phenyl group prefers to lie over the dioxane ring in the axial position, allowing an ortho-hydrogen to form a stabilizing, nonclassical C-H···O hydrogen bond with a ring oxygen. nih.gov The strength of this interaction, and thus the conformational preference, can be tuned by placing electron-withdrawing or electron-donating groups on the phenyl ring. nih.gov This provides a predictable model for studying weak intramolecular forces. nih.gov

System StudiedPrinciple InvestigatedKey FindingReference
2-tert-Butyl-5-aryl-1,3-dioxanesConformational Energy & Intramolecular ForcesElectron-withdrawing groups on the aryl ring decrease its conformational energy (favor axial position) by strengthening a C-H···O bond. nih.gov
cis/trans-2-(2,6-Dichlorophenyl)-4,6-dimethyl-1,3-dioxaneReaction Kinetics & MechanismThe trans isomer hydrolyzes 15 times faster than the cis isomer under acidic conditions, demonstrating significant stereochemical control over reactivity.
2,4,6-Substituted-1,3-dioxanesThermodynamic DataThe ratio of cis and trans isomers at equilibrium allows for the calculation of the conformational free energy (A-value) for substituents.

Furthermore, the kinetics of reactions such as acid-catalyzed hydrolysis can be profoundly affected by the stereochemistry of the dioxane. A study on the cis and trans isomers of 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane found that the trans isomer hydrolyzes 15 times faster than the cis isomer. This rate difference provides a quantitative measure of the steric and electronic effects on the reaction pathway, allowing for detailed mechanistic investigation. The dioxane framework can also be incorporated into chiral auxiliaries, which are temporarily attached to a molecule to direct the stereochemical outcome of a reaction. nih.gov The well-defined conformational preferences of the substituted dioxane ring make it a promising scaffold for such applications.

Understanding Intermolecular and Intramolecular Interactions

The spatial arrangement of the methyl and phenyl substituents on the 1,3-dioxane ring in this compound gives rise to a variety of non-covalent interactions that dictate the conformational preferences and relative stabilities of its stereoisomers. Research in this area is crucial for developing predictive models of molecular behavior, which is fundamental to drug design and materials science.

The primary intramolecular interactions at play are steric hindrance and stabilizing non-classical hydrogen bonds. The chair conformation is the most stable for the 1,3-dioxane ring, similar to cyclohexane (B81311). Substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. In the case of this compound, the phenyl group and the two methyl groups will have varying energetic penalties when in an axial orientation.

Research on related phenyl-substituted 1,3-dioxanes has highlighted the importance of weak hydrogen bonds, such as C-H···O interactions, where a hydrogen atom on the phenyl ring interacts with the ring oxygen atoms. researchgate.netgoogle.com These interactions can be surprisingly influential, sometimes overriding expected steric preferences. For instance, an axial phenyl group might be stabilized if it can orient itself to maximize these attractive C-H···O forces. google.com The presence of methyl groups at the C2 and C4 positions will modulate these interactions by altering the geometry of the dioxane ring and the possible orientations of the phenyl group.

The study of the equilibrium between different stereoisomers provides quantitative data on their relative stabilities. For example, thermodynamic data for the isomerization between different stereoisomers of this compound reveals the energetic consequences of these intramolecular forces. The enthalpy of reaction (ΔrH°) for the isomerization of the (2α,4α,6α)-isomer has been determined, providing insight into the subtle balance of steric and electronic effects. nist.gov

Isomerization ReactionQuantityValue (kJ/mol)MethodConditionsReference
(2α,4α,6α)-C12H16O2 ⇌ Isomer MixtureΔrH°-8.4 ± 0.8CalorimetryLiquid phase, 1,4-Dioxane solvent, Boron trifluoride catalyst nist.gov

This table demonstrates the measurable energy difference between stereoisomers, which arises from the sum of all attractive and repulsive intramolecular interactions.

The stereochemistry of 2,4,6-trisubstituted 1,3-dioxanes is often investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net These techniques allow for the identification and quantification of different isomers in a mixture, which is essential for determining their thermodynamic parameters and understanding their conformational equilibrium. researchgate.net

Future Research Directions and Unexplored Avenues

While this compound has been instrumental in fundamental stereochemical studies, several avenues for future research remain.

Advanced Computational Modeling: High-level computational studies, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), could provide a more detailed and quantitative understanding of the non-covalent interactions governing the conformational landscape of all possible stereoisomers of this compound. researchgate.net Such studies could precisely map the potential energy surface, identifying all stable conformers and the transition states connecting them. This would allow for a more refined interpretation of experimental data.

Synthesis and Characterization of All Stereoisomers: A systematic synthesis and isolation of all possible stereoisomers of this compound would be a significant undertaking. Detailed structural analysis of each pure isomer, for instance through X-ray crystallography, would provide definitive evidence of their solid-state conformations and intermolecular packing forces.

Exploration of Novel Applications: The structural motifs present in this compound could be relevant in various fields. For example, certain substituted 1,3-dioxane derivatives have been investigated as potential modulators of multidrug resistance in cancer cells. Future research could explore whether specific stereoisomers of this compound or its derivatives exhibit interesting biological activity. Furthermore, the use of closely related compounds, such as 2,4,6-trimethyl-4-phenyl-1,3-dioxane, in the fragrance industry suggests that the sensory properties of the different isomers of this compound could be an interesting area of investigation. google.com

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dimethyl-6-phenyl-1,3-dioxane?

The compound can be synthesized via the Prins reaction under Brønsted acid conditions. For example, condensation of aldehydes with diols in the presence of a Brønsted acid catalyst (e.g., H₂SO₄ or HCl) yields 1,3-dioxanes. Specific reaction conditions include controlled temperature (20–80°C) and solvent-free or low-polarity solvents to favor cyclization. The product is isolated as a colorless liquid, with GC-MS (m/z 192) and ¹H NMR (δ 1.24–4.92 ppm) used for purity verification .

Q. How is the structural elucidation of this compound performed?

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR (300 MHz, CDCl₃): Peaks at δ 1.24 (d, 3H) and 1.41 (d, 3H) correspond to methyl groups, while δ 4.61–4.92 ppm indicates oxygenated methine protons.
  • GC-MS : A molecular ion peak at m/z 192 confirms the molecular formula (C₁₂H₁₆O₂). Computational tools like DFT can further validate stereoelectronic properties .

Advanced Research Questions

Q. What computational methods are employed to study the thermal decomposition mechanisms of 1,3-dioxane derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G** level is used to model decomposition pathways. For example, Gibbs energy profiles reveal that single-stage decomposition (e.g., C–O bond cleavage) is more feasible than multi-stage mechanisms for nitro-substituted analogs. Activation free energies (ΔG‡) range from 204.7 kJ·mol⁻¹ (single-stage) to 297.7 kJ·mol⁻¹ (two-stage), with solvent effects (e.g., DMSO) lowering barriers by up to 80-fold .

Q. How do substituents influence the thermal stability of 1,3-dioxane derivatives?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., nitro, bromine) increase activation barriers due to destabilized transition states.
  • Electron-donating groups (e.g., methyl) enhance stability by delocalizing ring strain. For example, 5-nitro-5-methyl-1,3-dioxane decomposes 80× faster in DMSO than in the gas phase, whereas bromine substituents show negligible solvent stabilization .

Q. What role do solvent effects play in reaction mechanisms involving 1,3-dioxanes?

Polar aprotic solvents like DMSO stabilize transition states via hydrogen-bonding or dipole interactions, reducing activation barriers. For instance, in the decomposition of 5-methyl-5-nitro-1,3-dioxane, DMSO lowers ΔG‡ from 204.7 kJ·mol⁻¹ (gas phase) to 186.2 kJ·mol⁻¹, accelerating the reaction rate. Solvent polarity also impacts regioselectivity in substitution reactions .

Notes

  • Computational studies should prioritize peer-reviewed methodologies (e.g., DFT, MD simulations).
  • Experimental validation via spectroscopy (NMR, IR) is essential for structural confirmation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.